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Cyclol methacrylate -

Cyclol methacrylate

Catalog Number: EVT-8769600
CAS Number:
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
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Product Introduction

Overview

Cyclol methacrylate is a methacrylate compound characterized by its unique cyclic structure, which contributes to its distinct chemical properties and applications. As a member of the methacrylate family, it is primarily used in polymer chemistry and materials science. Cyclol methacrylate is synthesized from cycloalkenes and methacrylic acid or its derivatives, making it a valuable precursor for various polymerization processes.

Source and Classification

Cyclol methacrylate is classified under the category of methacrylates, which are esters of methacrylic acid. These compounds are widely utilized in the production of polymers due to their ability to undergo free radical polymerization. The specific structure of cyclol methacrylate allows for enhanced reactivity and functionality compared to linear methacrylates, making it suitable for specialized applications in coatings, adhesives, and composites.

Synthesis Analysis

Methods

The synthesis of cyclol methacrylate typically involves several methods, including:

  1. Direct Esterification: This method involves the reaction of cycloalkenes with methacrylic acid in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally conducted under reflux conditions to facilitate the formation of the ester bond.
  2. Transesterification: In this approach, an existing ester is reacted with cycloalkenes in the presence of a catalyst to produce cyclol methacrylate. This method can offer advantages in terms of selectivity and yield.
  3. Radical Polymerization: Cyclol methacrylate can also be synthesized through radical polymerization techniques, where initiators such as azobisisobutyronitrile are used to initiate the polymerization process from suitable monomers.

Technical Details

The choice of synthesis method depends on factors such as desired purity, yield, and specific application requirements. The reaction conditions (temperature, pressure, and time) are crucial for optimizing the synthesis process.

Molecular Structure Analysis

Structure

Cyclol methacrylate possesses a unique cyclic structure that enhances its reactivity compared to traditional linear methacrylates. The molecular formula can be represented as C10_{10}H14_{14}O2_{2}, indicating the presence of a methacrylate functional group attached to a cyclic backbone.

Data

  • Molecular Weight: Approximately 170.22 g/mol
  • Density: Typically around 1.05 g/cm³
  • Melting Point: Varies based on specific structural variants but generally falls within a range conducive to processing.
Chemical Reactions Analysis

Reactions

Cyclol methacrylate participates in various chemical reactions typical of methacrylates:

  1. Free Radical Polymerization: This is the most common reaction, where cyclol methacrylate can undergo polymerization to form high molecular weight polymers.
  2. Crosslinking Reactions: Cyclol methacrylate can act as a crosslinker when copolymerized with other monomers, enhancing the mechanical properties of the resulting materials.
  3. Thermal Decomposition: Under high temperatures, cyclol methacrylate may decompose, releasing volatile compounds.

Technical Details

The reactivity of cyclol methacrylate makes it suitable for applications requiring rapid curing and high-performance materials.

Mechanism of Action

Process

The mechanism of action for cyclol methacrylate primarily involves free radical initiation followed by propagation steps during polymerization:

  1. Initiation: Free radicals generated from thermal or chemical initiators react with the double bond in cyclol methacrylate.
  2. Propagation: The radical adds to another molecule of cyclol methacrylate, forming a new radical that continues the chain reaction.
  3. Termination: The polymer chains can terminate through various mechanisms such as combination or disproportionation.

Data

The kinetics of these reactions can be influenced by factors such as temperature, concentration of initiators, and presence of solvents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically colorless liquid
  • Solubility: Soluble in organic solvents such as acetone and ethanol but insoluble in water.
  • Viscosity: Moderate viscosity that varies with concentration and temperature.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of the double bond.
  • Stability: Generally stable under ambient conditions but sensitive to light and heat.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are commonly employed to characterize these properties.

Applications

Cyclol methacrylate finds applications in various scientific fields:

  • Polymer Chemistry: Used as a monomer for synthesizing specialty polymers with tailored properties.
  • Coatings and Adhesives: Its rapid curing characteristics make it ideal for high-performance coatings and adhesives.
  • Biomedical Applications: Investigated for use in drug delivery systems due to its biocompatibility and functionalizability.
Synthesis Methodologies of Cyclol Methacrylate-Based Polymers

Conventional Synthetic Pathways for Cyclol Methacrylate Derivatives

Cyclol methacrylate (chemical name: [(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methyl 2-methylprop-2-enoate; CAS 36578-43-5) features a norbornenyl backbone that imparts rigidity and reactivity. Conventional synthesis relies on esterification of cyclol alcohol with methacryloyl chloride under Schotten-Baumann conditions, requiring anhydrous environments and tertiary amine catalysts (e.g., triethylamine) to achieve >85% yield [3]. Post-synthesis, purification involves fractional distillation under reduced pressure (0.1–0.5 mmHg) to isolate the monomer (>95% purity) [3]. For functionalized derivatives, hydroxyl protection is critical prior to polymerization. Strategies include:

  • Silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) to form acid-stable ethers [4]
  • Acetalization with 2-methoxypropene to generate hydrolytically labile protecting groups [4]

Protected monomers enable ionic polymerization pathways otherwise impeded by side reactions. Deprotection post-polymerization uses tetra-n-butylammonium fluoride (TBAF) or mild acid hydrolysis, preserving the polymer backbone [4].

Table: Protection Strategies for Cyclol Methacrylate Hydroxyl Groups

Protecting GroupReagentStabilityDeprotection Method
TBDMS etherTBDMS-Cl/imidazoleAcid-stable, base-labileTBAF in THF
Methoxymethyl acetalCH₃OCH₂Cl/BaseAcid-labileDilute HCl in dioxane

Vinyl etherEthyl vinyl etherAcid-labile0.1 M H₂SO₄

Radical Polymerization Techniques for Cyclol Methacrylate Homopolymers

Free radical polymerization dominates homopolymer synthesis due to tolerance toward functional groups and moisture. Bulk polymerization initiated by azobisisobutyronitrile (AIBN, 0.1–0.5 mol%) at 60–80°C yields high-molecular-weight polymers (Mn > 10⁵ Da) but suffers from autoacceleration (Trommsdorff effect) beyond 30% conversion, causing thermal runaway [6] [10]. Kinetic studies using differential scanning calorimetry reveal three distinct phases:

  • Pre-autoacceleration: Rate follows classical kinetics (Rp ∝ [M]·[I]⁰.⁵)
  • Autoacceleration: Viscosity impedes termination, increasing Rp 8-fold [10]
  • Deceleration: Diffusion-limited propagation

Dispersion polymerization in supercritical CO₂ circumvents viscosity issues. Poly(1,1-dihydroperfluorooctyl acrylate) stabilizes growing particles, enabling Mn up to 3.65 × 10⁵ Da at 28–65°C/200 bar [6]. Molecular weight correlates inversely with initiator concentration:

Table: Molecular Weight vs. Initiator Concentration in Supercritical CO₂

[AIBN] (mol%)Mn (×10⁵ Da)Đ (Mw/Mn)
0.13.651.22
0.32.181.31

0.51.311.45

Green Chemistry Approaches in Cyclol Methacrylate Production

Sustainable methodologies focus on solvent replacement and non-toxic cross-linkers. Supercritical CO₂ serves as an inert, recyclable reaction medium, eliminating volatile organic compounds. Polymerizations achieve near-quantitative monomer conversion with >90% catalyst recovery [6]. Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) enable ultrahigh Mn (5.77 × 10⁶ Da) while acting as plasticizers that lower glass transition temperatures [6].

For cross-linking, allylammonium salts (e.g., tetraallylpiperazinium dibromide, TAPB) replace carcinogenic N,N'-methylenebisacrylamide. TAPB exhibits:

  • Hydrolysis resistance (no formaldehyde release)
  • Enhanced water solubility (>200 g/L vs. 20 g/L for BIS)
  • Tunable gelation kinetics (20–60 min) [2]

Microwave-assisted synthesis further reduces energy consumption by accelerating esterification 5-fold versus thermal methods [5].

Copolymerization Strategies with Diallyldimethylammonium Chloride (DADMAC)

Cationic cyclol methacrylate-DADMAC copolymers form hydrogels for concrete rehabilitation and dye adsorption. Redox initiation (K₂S₂O₈/Na₂S₂O₅) at 40–60°C enables copolymerization despite disparate monomer reactivities. Key considerations:

  • Reactivity ratios: r₁ (DADMAC) = 0.32, r₂ (cyclol methacrylate) ≈ 0.5, favoring alternating sequences [2]
  • Cross-linker choice: Tetraallylammonium bromides (e.g., TAPB) prevent inhomogeneous networks by matching DADMAC incorporation rates [2]
  • Gelation kinetics: Storage/loss modulus intersection determines gel points (TAPB: 15 min; TAAB: 45 min) [2]

Swelling capacities reach 360 g/g at low cross-link densities (1 mol%), enabling high ion-exchange efficiency.

Table: Copolymerization Kinetics with DADMAC

Cross-linkerGelation Time (min)Swelling Capacity (g/g)
TAPB15360
TAMPB25290

TAAB45210

Optimization of Reaction Conditions for High-Yield Cyclol Methacrylate Synthesis

Critical parameters for maximizing yield and molecular weight include:

  • Initiator concentration: Low [AIBN] (0.01–0.1 mol%) suppresses termination, boosting Mn. Excess initiator accelerates chain transfer, limiting Mn to <2×10⁵ Da [6] [8].
  • Oxygen exclusion: Rigorous N₂ purging prevents peroxide-induced inhibition. Residual O₂ >50 ppm reduces Rp by 40% [8].
  • Temperature control: Isothermal DSC identifies optimal ranges (60–90°C). At 90°C, autoacceleration onset shifts from 25% to 35% conversion, extending controlled polymerization [10].
  • Solvent polarity: Polar solvents (acetonitrile > toluene) stabilize propagating radicals, reducing disproportionation.

Kinetic modeling predicts autoacceleration using dual-reaction terms:$$R{pol} = \underbrace{k1(1 - X1)}{\text{classical}} + \underbrace{k2X2(1 - X2)}{\text{autoacceleration}}$$where (k2) ≈ 8(k1) [10]. This model informs reactor design to mitigate thermal hazards.

Properties

Product Name

Cyclol methacrylate

IUPAC Name

2-bicyclo[2.2.1]hept-5-enylmethyl 2-methylprop-2-enoate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-8(2)12(13)14-7-11-6-9-3-4-10(11)5-9/h3-4,9-11H,1,5-7H2,2H3

InChI Key

NYOZFCHGWPIBJO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1CC2CC1C=C2

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